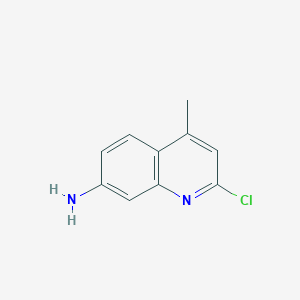

2-氯-4-甲基-7-氨基喹啉

描述

Synthesis Analysis

The synthesis of 2-Chloro-4-methyl-7-aminoquinoline and related derivatives involves nucleophilic aromatic substitution reactions and coupling processes. For instance, novel analogues of antimalarial agents such as hydroxychloroquine have been synthesized by substituting the chloro group at the 7-position with amino alcohols, showcasing the versatility of 4-amino-7-chloroquinoline derivatives in drug design (Nemez et al., 2023). These processes demonstrate the compound's potential as a precursor for various pharmacologically active molecules.

Molecular Structure Analysis

Molecular structure analysis of 2-Chloro-4-methyl-7-aminoquinoline derivatives reveals insights into their chemical behavior and interaction potential. The presence of chloro, methyl, and amino groups in the molecule significantly affects its electronic properties and ability to form complexes with metals or other organic molecules. Single-crystal X-ray structures of related compounds provide evidence of their stable conformations and potential for forming hydrogen bonds and other non-covalent interactions essential for biological activity (Nemez et al., 2023).

Chemical Reactions and Properties

2-Chloro-4-methyl-7-aminoquinoline undergoes various chemical reactions, including nucleophilic aromatic substitution, which allows for the introduction of different substituents, enhancing its chemical diversity and applicability in medicinal chemistry. The compound's reactivity is influenced by the electron-donating and withdrawing effects of the substituents, which can be leveraged to synthesize derivatives with desired pharmacological properties. The synthesis of heteroaryl derivatives has demonstrated moderate to high antiplasmodial activities, indicating the significance of the quinoline core in antimalarial drug development (Casagrande et al., 2012).

Physical Properties Analysis

The physical properties of 2-Chloro-4-methyl-7-aminoquinoline, such as solubility, melting point, and crystalline structure, are crucial for its application in drug formulation and synthesis of pharmaceutical compounds. The compound's solubility in various solvents and its ability to form crystalline structures with well-defined geometries make it a valuable component in the synthesis of complex molecules. The crystal structures of related compounds have been characterized, revealing the influence of different substituents on the compound's physical properties (Egan et al., 2000).

Chemical Properties Analysis

The chemical properties of 2-Chloro-4-methyl-7-aminoquinoline, including its acidity, basicity, and reactivity towards various reagents, are fundamental to its utility in chemical synthesis and drug design. Its reactivity patterns, particularly in nucleophilic substitution reactions, enable the introduction of pharmacophore groups, highlighting its role as a versatile intermediate in the synthesis of therapeutically relevant compounds. The synthesis and evaluation of derivatives have shown promising results in overcoming drug resistance in malaria chemotherapy, underscoring the compound's potential in medicinal chemistry applications (Dola et al., 2016).

科学研究应用

抗疟活性: Casagrande等人(2012年)的研究合成并测试了7-氯-4-氨基喹啉的衍生物,包括结构与2-氯-4-甲基-7-氨基喹啉相似的化合物,针对疟原虫进行了测试。这些化合物表现出中等到高的抗疟活性,其中最有效的分子抑制了氯喹敏感和耐药株的疟原虫生长(Casagrande et al., 2012)。

在疟疾化疗中的作用: Dola等人(2016年)鉴定了一种对氯喹耐药疟原虫具有治愈活性的新型4-氨基喹啉衍生物,用于临床前开发作为一种血液裂殖体杀灭剂(Dola et al., 2016)。

抗病毒和抗疟活性: Mizuta等人(2023年)最近的研究报告了7-氯-4-氨基喹啉衍生物的结构功能化,导致具有强效抗疟和抗病毒效果的化合物,包括对SARS-CoV-2的作用(Mizuta et al., 2023)。

抗分枝杆菌活性: Bispo等人(2017年)合成并评估了三系列7-氯-4-氨基喹啉,包括与2-氯-4-甲基-7-氨基喹啉结构相关的化合物,针对结核分枝杆菌进行了测试。该研究还对这些化合物进行了全息图定量构效关系(HQSAR)分析(Bispo et al., 2017)。

体外细胞毒性评价: Zhang等人(2007年)合成了一系列4-氨基喹啉衍生物,并检查了它们对人类乳腺肿瘤细胞系的细胞毒性作用,突出了4-氨基喹啉作为新型抗癌药物原型分子的潜力(Zhang et al., 2007)。

作用机制

Target of Action

2-Chloro-4-methyl-7-aminoquinoline, also known as 2-chloro-4-methylquinolin-7-amine, is a derivative of 4-aminoquinoline . The 4-aminoquinoline nucleus is found ubiquitously in nature and is used in the design of bioactive compounds displaying various activities such as antimicrobial, antiviral, anti-inflammatory, immune-modulatory, and anticancer . .

Mode of Action

It is known that 4-aminoquinoline derivatives often work through nucleophilic aromatic substitution reactions . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity being exhibited (e.g., antimicrobial, antiviral, etc.).

Biochemical Pathways

4-aminoquinoline derivatives have been found to have a broad spectrum of bioactivities, suggesting they may interact with multiple pathways .

Result of Action

Given the broad spectrum of bioactivities exhibited by 4-aminoquinoline derivatives, the effects could potentially be diverse depending on the specific biological activity being exhibited .

安全和危害

未来方向

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues have highlighted the versatile applications of this compound in the fields of industrial and synthetic organic chemistry . Future research may focus on developing new synthesis protocols and exploring the biological and pharmaceutical activities of 2-Chloro-4-methyl-7-aminoquinoline and its derivatives .

属性

IUPAC Name |

2-chloro-4-methylquinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-6-4-10(11)13-9-5-7(12)2-3-8(6)9/h2-5H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZYZUVHSCLRKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC(=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80282125 | |

| Record name | 2-Chloro-4-methyl-7-aminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114058-74-1 | |

| Record name | 2-Chloro-4-methyl-7-aminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

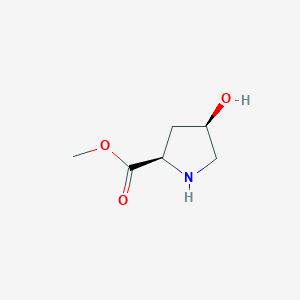

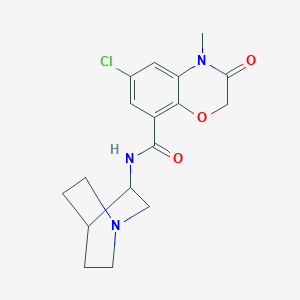

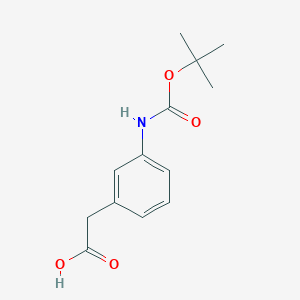

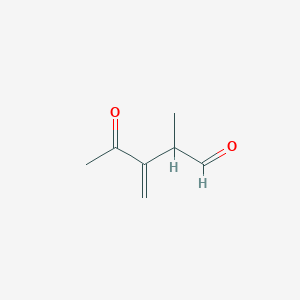

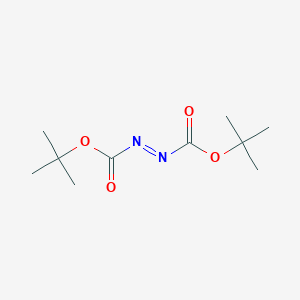

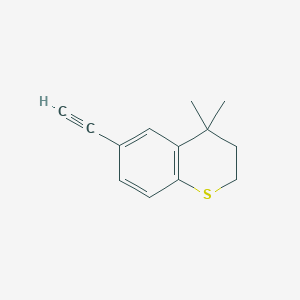

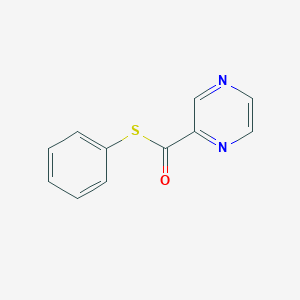

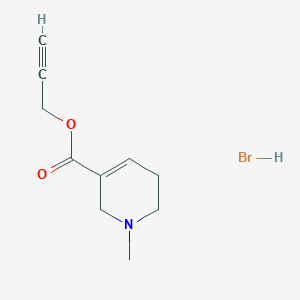

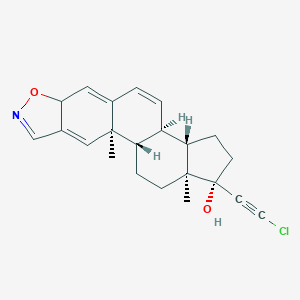

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1h-Pyrazolo[3,4-g]quinoxaline](/img/structure/B53526.png)

![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate](/img/structure/B53528.png)

![2-[(5S,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid](/img/structure/B53532.png)